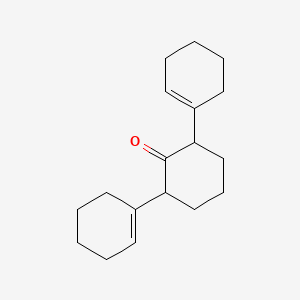

2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24344-21-6 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2,6-di(cyclohexen-1-yl)cyclohexan-1-one |

InChI |

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h8,10,16-17H,1-7,9,11-13H2 |

InChI Key |

UXCKNEGQGAKQLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2CCCC(C2=O)C3=CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Bis 1 Cyclohexen 1 Yl Cyclohexan 1 One

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a single synthetic operation from readily available precursors. A plausible and efficient direct route to 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one is through a double Michael addition (also known as a conjugate addition) of a cyclohexanone (B45756) enolate to two equivalents of an α,β-unsaturated cyclohexenone.

In this approach, cyclohexanone acts as the Michael donor after deprotonation to form a nucleophilic enolate. This enolate then attacks the β-carbon of two molecules of a Michael acceptor, such as 2-cyclohexen-1-one (B156087). The reaction is typically catalyzed by a base, which facilitates the formation of the enolate.

Catalytic Strategies for Targeted Synthesis

The success of the direct synthesis via double Michael addition heavily relies on the choice of an appropriate catalyst. Both homogeneous and heterogeneous catalysts can be employed to promote this transformation.

Base Catalysis: Traditional base catalysis using alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOEt, KOtBu) is a common strategy. The base abstracts an α-proton from cyclohexanone to generate the reactive enolate. The choice of base and solvent can influence the reaction rate and the equilibrium between the reactants and products.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be utilized to achieve asymmetric synthesis, potentially leading to specific stereoisomers of the target compound. These catalysts operate by forming a nucleophilic enamine intermediate with cyclohexanone, which then undergoes the conjugate addition.

Solid Acid Catalysis: While less common for this specific transformation, solid acid catalysts could potentially be employed, drawing parallels from the self-condensation of cyclohexanone which can be catalyzed by solid acids to form 2-(1-cyclohexenyl)cyclohexanone.

The catalytic cycle for a base-catalyzed double Michael addition is initiated by the deprotonation of cyclohexanone. The resulting enolate then attacks the β-carbon of the first molecule of 2-cyclohexen-1-one. This is followed by a second deprotonation and subsequent attack on a second molecule of the acceptor to yield the 2,6-disubstituted product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts, such as the mono-adduct or polymers. Key parameters to consider include:

Stoichiometry: A molar ratio of at least 1:2 of cyclohexanone to 2-cyclohexen-1-one is required. An excess of the Michael acceptor can be used to drive the reaction towards the formation of the di-substituted product.

Temperature: The reaction temperature can affect the rate of both the desired double addition and potential side reactions. Lower temperatures are often favored to enhance selectivity.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic solvents are generally preferred for base-catalyzed reactions.

Catalyst Loading: The concentration of the catalyst needs to be optimized to ensure an efficient reaction rate without promoting unwanted side reactions.

| Parameter | Condition | Expected Outcome |

| Catalyst | Sodium Ethoxide (NaOEt) | High yield of the double Michael adduct. |

| Reactant Ratio | 1:2.2 (Cyclohexanone:Cyclohexenone) | Favors the formation of the disubstituted product. |

| Solvent | Tetrahydrofuran (THF), anhydrous | Good solubility of reactants and stable enolate formation. |

| Temperature | 0 °C to room temperature | Controlled reaction rate and minimized side products. |

| Reaction Time | 12-24 hours | Completion of the double addition. |

This is an interactive data table based on plausible conditions for the described reaction.

Control of Regioselectivity and Stereoselectivity in Syntheses

The formation of this compound presents challenges in both regioselectivity and stereoselectivity.

Regioselectivity: The reaction should selectively form the 2,6-disubstituted product over other possible isomers. The formation of the enolate at the α-carbon of cyclohexanone directs the nucleophilic attack to the β-position of the cyclohexenone acceptor, ensuring the correct connectivity.

Stereoselectivity: The introduction of two chiral centers at the 2 and 6 positions of the central cyclohexanone ring can lead to the formation of multiple stereoisomers (diastereomers and enantiomers). The relative orientation of the two cyclohexenyl groups can be either cis or trans. The thermodynamic product is often the more stable trans isomer where the bulky cyclohexenyl groups are in an equatorial position to minimize steric hindrance. The use of chiral catalysts can, in principle, allow for the selective synthesis of a single enantiomer.

Multi-Step Synthetic Routes from Precursors

Multi-step synthetic routes offer a more controlled approach to the synthesis of this compound, allowing for the isolation and purification of intermediates.

Condensation and Cyclization Reactions in Pathway Development

A key multi-step approach involves the initial synthesis of 2-(1-cyclohexen-1-yl)cyclohexan-1-one, which can be achieved through the self-condensation of cyclohexanone. This reaction is an example of an aldol condensation followed by dehydration. The resulting α,β-unsaturated ketone can then serve as an intermediate for the introduction of the second cyclohexenyl group.

The self-condensation of cyclohexanone can be catalyzed by both acids and bases. The reaction proceeds through the formation of an enolate or enol, which then attacks the carbonyl group of another cyclohexanone molecule. The resulting aldol adduct readily dehydrates to form the more stable conjugated system of 2-(1-cyclohexen-1-yl)cyclohexan-1-one.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Self-Aldol Condensation | Cyclohexanone, NaOH, Ethanol, Reflux | 2-(1-Cyclohexen-1-yl)cyclohexan-1-one |

| 2 | Michael Addition | 2-(1-Cyclohexen-1-yl)cyclohexan-1-one, Cyclohexanone Enolate, NaOEt, THF | This compound |

This is an interactive data table outlining a plausible multi-step synthesis.

Strategic Use of Intermediates in Complex Molecule Construction

The intermediate, 2-(1-cyclohexen-1-yl)cyclohexan-1-one, is a valuable building block. The introduction of the second cyclohexenyl group can be achieved through a subsequent Michael addition. In this step, the intermediate itself can be deprotonated to form an enolate, which then acts as a Michael donor. However, a more controlled approach would involve the reaction of this intermediate (as a Michael acceptor if the double bond were within the second ring) with a cyclohexanone enolate.

A more likely pathway involves the reaction of the enolate of 2-(1-cyclohexen-1-yl)cyclohexan-1-one with an electrophilic source of the second cyclohexenyl group. Alternatively, and more directly, the enolate of cyclohexanone can be reacted with 2-(1-cyclohexen-1-yl)cyclohexan-1-one in a conjugate addition fashion.

The strategic use of protecting groups could also be employed to control the reactivity of the intermediate. For instance, the ketone functionality of the mono-adduct could be protected to prevent unwanted side reactions during the introduction of the second substituent.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of solvent-free conditions, employment of reusable heterogeneous catalysts, and optimizing atom economy and reaction efficiency.

A significant advancement in the green synthesis of cyclohexanone derivatives involves the move towards solvent-free reaction conditions. Traditional synthesis methods often rely on volatile organic solvents, which contribute to air pollution and pose health and safety risks. By eliminating the solvent, these new methodologies reduce waste and simplify the purification process.

Several types of solid acid catalysts have been investigated for the self-condensation of cyclohexanone, including:

Perfluorosulfonic Acid (PFSA) Resins: These resins, such as HRF5015, have shown high catalytic activity and selectivity in the self-condensation of cyclohexanone under mild conditions. royalsocietypublishing.orgnih.gov Their unique nanoporous structure provides a high number of catalytic sites and a specific microenvironment for the reaction. royalsocietypublishing.org

Sulfonic Acid-Modified Silicas: Mesoporous silica materials functionalized with sulfonic acid groups serve as effective heterogeneous catalysts for the solventless self-condensation of cyclohexanone. nih.gov The pore size and structure of these materials can influence the reaction's efficiency. nih.gov

Ion Exchange Resins: Resins like Amberlyst 15 have also been employed as catalysts for this reaction. royalsocietypublishing.orgresearchgate.net

While many studies focus on optimizing the yield of the dimer, 2-(1-cyclohexen-1-yl)cyclohexan-1-one, the formation of the trimer, this compound, is often reported as a byproduct. The selectivity towards the trimer is a key challenge in these green synthetic approaches. For instance, in a study using Amberlyst 15 as a catalyst at 100°C for 500 minutes, the trimer yield was approximately 10%, while the dimer yield was 75%. royalsocietypublishing.orgresearchgate.net In a related study on the self-condensation of cyclopentanone using a natural clay-based catalyst, a trimer selectivity of 28.41% was achieved under solvent-free conditions at 150°C after 4 hours, demonstrating the potential for tuning catalyst systems to favor trimer formation. mdpi.com

Table 1: Research Findings on Solvent-Free Synthesis of Cyclohexanone Condensation Products

| Catalyst | Reactant | Temperature (°C) | Reaction Time | Product(s) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Amberlyst 15 | Cyclohexanone | 100 | 500 min | Trimer | ~10% Yield | royalsocietypublishing.orgresearchgate.net |

| Amberlyst 15 | Cyclohexanone | 100 | 500 min | Dimer | 75% Yield | royalsocietypublishing.orgresearchgate.net |

| SO3H-APG (Clay-based) | Cyclopentanone | 150 | 4 h | Trimer | 28.41% Selectivity | mdpi.com |

| SO3H-APG (Clay-based) | Cyclopentanone | 150 | 4 h | Dimer | 69.04% Selectivity | mdpi.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts.

3 C₆H₁₀O → C₁₈H₂₆O + 2 H₂O

In this reaction, three molecules of cyclohexanone combine to form one molecule of the trimer and two molecules of water. The only atoms not incorporated into the desired product are those that form water. The calculation for the theoretical atom economy is as follows:

Molecular Weight of this compound (C₁₈H₂₆O): 258.40 g/mol

Molecular Weight of Cyclohexanone (C₆H₁₀O): 98.14 g/mol

Total Mass of Reactants: 3 * 98.14 g/mol = 294.42 g/mol

Total Mass of Products: 258.40 g/mol (trimer) + 2 * 18.02 g/mol (water) = 294.44 g/mol

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (258.40 / 294.42) x 100 ≈ 87.76%

Table 2: Atom Economy and Reaction Efficiency Data

| Metric | Value | Notes |

|---|---|---|

| Theoretical Atom Economy | ~87.76% | Based on the stoichiometry of the trimerization reaction. |

| Reported Trimer Yield (Amberlyst 15) | ~10% | Highlights the challenge of achieving high reaction efficiency due to low selectivity. royalsocietypublishing.orgresearchgate.net |

| Reported Dimer Yield (Amberlyst 15) | 75% | Indicates the major competing reaction that reduces the efficiency of trimer synthesis. royalsocietypublishing.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of 2,6 Bis 1 Cyclohexen 1 Yl Cyclohexan 1 One

Reactivity of the Carbonyl Moiety

The ketone group in the central cyclohexanone (B45756) ring is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the alpha-carbons upon deprotonation.

Nucleophilic Additions to the Ketone Group

The polarized carbon-oxygen double bond of the ketone is highly susceptible to attack by nucleophiles. fiveable.me This results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org A variety of nucleophiles can participate in these addition reactions.

Key nucleophilic addition reactions include:

Hydration: In the presence of water, a reversible reaction can occur to form a geminal diol. medlifemastery.com

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles react with the ketone to form tertiary alcohols, providing a powerful method for carbon-carbon bond formation. bham.ac.uk

Hydride Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion to the carbonyl carbon, leading to the formation of a secondary alcohol upon workup. youtube.com

Table 1: Representative Nucleophilic Addition Reactions of the Ketone Group

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Ketone | H₂O | Geminal Diol | Hydration |

| Ketone | HCN, KCN | Cyanohydrin | Cyanohydrin Formation |

| Ketone | 1. R-MgBr, 2. H₃O⁺ | Tertiary Alcohol | Grignard Reaction |

| Ketone | 1. LiAlH₄, 2. H₃O⁺ | Secondary Alcohol | Reduction |

Enolization and Enolate Chemistry

The presence of alpha-hydrogens (protons on the carbons adjacent to the carbonyl group) allows the ketone to undergo enolization to form an enol or a more reactive enolate ion under basic conditions. libretexts.org The enolate is a powerful nucleophile and can participate in a variety of synthetic transformations. wikipedia.org

The formation of the enolate can be directed by the choice of base and reaction conditions. wikipedia.org Once formed, the enolate can react with various electrophiles:

Alkylation: Reaction with alkyl halides leads to the formation of a new carbon-carbon bond at the alpha-position. The stereochemical outcome of this reaction is influenced by the conformation of the cyclohexanone enolate.

Aldol Condensation: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of the starting ketone) to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone.

Table 2: Illustrative Enolate Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Ketone | 1. LDA, 2. R-X | α-Alkylated Ketone | Enolate Alkylation |

| Ketone | NaOH, H₂O, Δ | α,β-Unsaturated Ketone | Aldol Condensation |

Oxidative and Reductive Transformations of the Ketone

The ketone functionality can undergo both oxidation and reduction. While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions with strong oxidizing agents. study.com A more synthetically useful oxidation is the Baeyer-Villiger oxidation.

Reduction to Alcohol: As mentioned in the nucleophilic additions section, ketones are readily reduced to secondary alcohols using hydride reagents. youtube.com

Baeyer-Villiger Oxidation: This reaction involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl carbon, forming an ester (in this case, a lactone, which is a cyclic ester). fiveable.me

Table 3: Oxidative and Reductive Transformations of the Ketone

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Ketone | NaBH₄, MeOH | Secondary Alcohol | Reduction |

| Ketone | m-CPBA | Lactone | Baeyer-Villiger Oxidation |

Reactions Involving the Cyclohexenyl Moieties

The two 1-cyclohexenyl groups each contain a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles. These double bonds can also participate in concerted pericyclic reactions.

Electrophilic Additions to the Double Bonds

The pi electrons of the alkene are nucleophilic and can react with a variety of electrophiles in addition reactions. These reactions typically proceed through a cationic intermediate. lasalle.edu

Common electrophilic addition reactions include:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihalide. The reaction with bromine in an inert solvent typically proceeds via an anti-addition mechanism, leading to a trans-dihalide. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon.

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol, also following Markovnikov's rule.

Table 4: Representative Electrophilic Addition Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Alkene | Br₂ in CCl₄ | trans-1,2-Dibromide | Halogenation |

| Alkene | HBr | Bromoalkane | Hydrohalogenation |

| Alkene | H₃O⁺ | Alcohol | Hydration |

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)

The carbon-carbon double bonds in the cyclohexenyl groups can act as dienophiles in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. slideshare.net It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org

In the context of 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one, the cyclohexenyl double bonds can react with a suitable diene to form a new six-membered ring fused to the existing cyclohexenyl ring. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, although in this molecule, the double bond is not directly conjugated to the ketone. wikipedia.org Lewis acid catalysis can be employed to accelerate these reactions. acs.org

Table 5: Representative Diels-Alder Reaction

| Reactant (Dienophile) | Diene | Product | Reaction Type |

|---|---|---|---|

| Cyclohexenyl group | 1,3-Butadiene | Fused bicyclic system | Diels-Alder Cycloaddition |

Olefin Metathesis and Related Olefinic Transformations

The two cyclohexenyl moieties of this compound are prime substrates for olefin metathesis, a powerful carbon-carbon bond-forming reaction. Both ring-closing metathesis (RCM) and cross-metathesis (CM) can be envisaged, depending on the reaction conditions and the nature of the co-reactants.

While specific studies detailing the olefin metathesis of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of structurally similar diene systems. For instance, the application of Grubbs' or other ruthenium-based catalysts could potentially initiate intramolecular ring-closing metathesis if the cyclohexenyl rings are appropriately functionalized with terminal alkenes. This would lead to the formation of novel bridged or fused polycyclic systems.

Cross-metathesis with other olefins offers a pathway to introduce a wide array of functional groups. The reaction of the cyclohexenyl double bonds with functionalized alkenes can lead to the elongation of side chains or the introduction of new chemical handles for further derivatization.

Beyond metathesis, the olefinic bonds can participate in a range of other transformations, including hydrogenation, epoxidation, and dihydroxylation, to introduce new stereocenters and functional groups onto the cyclohexenyl rings.

Derivatization and Advanced Functionalization Strategies

The strategic modification of this compound opens avenues for the creation of a diverse library of novel compounds with potentially interesting properties. These strategies can target the carbonyl group, the olefinic double bonds, or a combination of both, leading to complex molecular architectures.

Synthesis of Novel Functional Groups from this compound

The carbonyl group of the central cyclohexanone ring is a key site for derivatization. Standard ketone chemistry can be employed to introduce a variety of functional groups.

Table 1: Potential Derivatization Reactions at the Carbonyl Group

| Reaction Type | Reagents and Conditions | Potential Product Functional Group |

| Reduction | NaBH4, LiAlH4 | Secondary alcohol |

| Grignard Reaction | RMgX | Tertiary alcohol |

| Wittig Reaction | Ph3P=CHR | Exocyclic double bond |

| Knoevenagel Condensation | Active methylene compounds, base | α,β-Unsaturated dicarbonyl compounds |

| Reductive Amination | NH3/H2, Raney Ni or NaBH3CN | Amine |

Furthermore, the α-carbons to the carbonyl group can be functionalized via enolate chemistry, allowing for alkylation, acylation, and other carbon-carbon bond-forming reactions. The olefinic double bonds within the cyclohexenyl rings can also be functionalized through various addition reactions, introducing halogens, hydroxyl groups, or other functionalities.

Formation of Macrocyclic and Polycyclic Structures

The unique arrangement of reactive sites in this compound makes it an attractive precursor for the synthesis of complex macrocyclic and polycyclic structures. Tandem reactions, which involve a sequence of intramolecular reactions, can lead to the rapid construction of intricate molecular frameworks.

One potential pathway to polycyclic structures involves an intramolecular aldol condensation. If the cyclohexenyl rings are first functionalized to contain carbonyl groups, a base-catalyzed intramolecular aldol reaction could lead to the formation of new rings, resulting in a condensed polycyclic system. The stereochemical outcome of such reactions would be of significant interest.

The synthesis of macrocycles could be envisioned through derivatization of the cyclohexenyl rings with long-chain linkers, followed by a ring-closing reaction. For example, functionalization of the double bonds to introduce terminal diols or diamines, followed by esterification, amidation, or etherification with a suitable dicarboxylic acid or dihalide, could yield large ring systems.

Table 2: Potential Strategies for Macrocycle and Polycycle Synthesis

| Target Structure | Synthetic Strategy | Key Reactions |

| Bridged Polycycle | Intramolecular Olefin Metathesis | Ring-Closing Metathesis (RCM) |

| Fused Polycycle | Tandem Intramolecular Aldol Reaction | Aldol Condensation |

| Macrocycle | Ring-Closing of Functionalized Derivatives | Esterification, Amidation, Etherification |

The development of these synthetic strategies could provide access to novel molecular architectures with potential applications in materials science and medicinal chemistry. Further research is needed to explore the full synthetic potential of this compound as a versatile building block in organic synthesis.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental information for the chemical compound This compound is not available in the public domain. Searches in chemical databases and scientific journals did not yield the specific Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy (Infrared and Raman) data required to fulfill the requested article outline.

The inquiry sought to detail the advanced spectroscopic and structural characterization of this specific molecule, including:

¹H and ¹³C NMR chemical shift assignments: No experimental spectra or tabulated chemical shift data could be found.

2D NMR techniques (COSY, HSQC, HMBC): Without primary 1D NMR data, no information on 2D correlations for structural elucidation is available.

Conformational analysis via NMR: This analysis is predicated on having detailed NMR data, which is currently unavailable.

Infrared and Raman band assignments: No experimental vibrational spectra or analyses of characteristic functional group frequencies for this compound were located.

Conformational information from vibrational spectra: Similar to the NMR analysis, this requires spectral data that could not be found.

While general information for related structures like substituted cyclohexanones exists, this information is not transferable to the specific and complex structure of this compound. The generation of a scientifically accurate and detailed article as per the provided outline is therefore not possible at this time due to the absence of the necessary foundational research and data on this particular compound.

Advanced Spectroscopic and Structural Characterization of 2,6 Bis 1 Cyclohexen 1 Yl Cyclohexan 1 One

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one, the fragmentation is expected to be directed by the ketone functional group and the unsaturated rings.

The initial ionization would likely involve the removal of a non-bonding electron from the carbonyl oxygen, forming the molecular ion. Key fragmentation pathways would likely include:

α-Cleavage: The bond adjacent to the carbonyl group is cleaved. In this case, cleavage between C1-C2 and C1-C6 would be a primary fragmentation step.

McLafferty Rearrangement: This rearrangement is common for ketones with γ-hydrogens. However, due to the ring structures, a classical McLafferty rearrangement is unlikely. A retro-Diels-Alder reaction on the cyclohexenyl rings is a more probable rearrangement pathway.

Loss of Side Chains: Cleavage of the bond connecting the cyclohexenyl rings to the central cyclohexanone (B45756) ring can occur.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 258 | [C₁₈H₂₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [C₁₂H₁₇O]⁺ | Loss of a cyclohexenyl radical (C₆H₉) |

| 176 | [C₁₂H₁₆O]⁺˙ | Loss of cyclohexene (B86901) (C₆H₁₀) via rearrangement |

| 163 | [C₁₁H₁₅O]⁺ | α-cleavage and subsequent rearrangements |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |

This is an interactive data table. You can sort and filter the data.

High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the ion, as each element has a unique exact mass. libretexts.orgyoutube.com

The molecular formula of this compound is C₁₈H₂₆O. The theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen. This precise mass measurement distinguishes the compound from other potential molecules with the same nominal mass. uci.edu

Table 2: High-Resolution Mass Data for C₁₈H₂₆O

| Molecular Formula | Nominal Mass (amu) | Monoisotopic Mass (amu) |

| C₁₈H₂₆O | 258 | 258.198365 |

| C₁₇H₂₂N₂O | 258 | 258.173213 |

| C₁₅H₂₆O₃ | 258 | 258.188195 |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound has not been reported, predictions about its solid-state conformation can be made based on related structures. The central cyclohexanone ring is expected to adopt a stable chair conformation to minimize steric strain. The two bulky 1-cyclohexen-1-yl substituents would likely occupy equatorial positions to reduce 1,3-diaxial interactions. The cyclohexenyl rings themselves would likely exist in a half-chair conformation.

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~18-20 |

| β (°) | ~95-105 |

| Z (molecules/unit cell) | 4 |

This is an interactive data table. You can sort and filter the data.

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. Given the absence of strong hydrogen bond donors, the primary interactions are expected to be:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the carbonyl oxygen and hydrogen atoms on adjacent molecules.

van der Waals Forces: These are the dominant forces and arise from temporary fluctuations in electron density. The large hydrocarbon surface area of the molecule would lead to significant van der Waals interactions.

π-π Stacking: While not aromatic, the double bonds of the cyclohexenyl rings could potentially engage in weak π-π stacking interactions if the crystal packing allows for appropriate alignment.

Theoretical and Computational Studies of 2,6 Bis 1 Cyclohexen 1 Yl Cyclohexan 1 One

Electronic Structure and Molecular Orbital Theory

The electronic behavior of 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one is governed by the interplay of its constituent functional groups: the carbonyl group of the cyclohexanone (B45756) core and the carbon-carbon double bonds of the cyclohexenyl rings. Molecular orbital theory provides a framework for understanding the distribution of electrons and predicting the molecule's reactivity.

Frontier Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electronic structure is a composite of the saturated cyclohexanone ring and the two conjugated cyclohexenyl systems. The π systems of the cyclohexenyl groups and the n and π orbitals of the carbonyl group are expected to contribute significantly to the frontier orbitals. The HOMO is likely to have significant contributions from the non-bonding lone pair electrons of the carbonyl oxygen and the π orbitals of the C=C double bonds. Conversely, the LUMO is expected to be dominated by the antibonding π* orbital of the carbonyl group and the π* orbitals of the cyclohexenyl rings.

Computational studies on analogous α,β-unsaturated ketones and substituted cyclohexanones, often employing Density Functional Theory (DFT) with basis sets such as B3LYP/6-31G*, provide representative energy values for these frontier orbitals.

| Orbital | Calculated Energy (eV) | Primary Contribution |

|---|---|---|

| HOMO | -6.45 | π (C=C), n (C=O) |

| LUMO | -1.95 | π* (C=O), π* (C=C) |

| HOMO-LUMO Gap (ΔE) | 4.50 | - |

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound dictates its electrostatic potential and provides clues to its reactivity. The electronegative oxygen atom of the carbonyl group polarizes the C=O bond, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles, and the oxygen a nucleophilic site.

Furthermore, the conjugation of the cyclohexenyl double bonds with the main ring can influence the charge distribution. Mulliken population analysis, a common method in computational chemistry, can be used to assign partial atomic charges. Calculations on structurally similar molecules, such as substituted cyclohexanones, performed at the DFT/B3LYP/6-31G(d,p) level of theory, offer insights into the expected charge distribution. acadpubl.eu

| Atom | Calculated Mulliken Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | -0.55 | Nucleophilic / H-bond acceptor |

| Carbonyl Carbon (C=O) | +0.35 | Electrophilic |

| α-Carbons (to C=O) | -0.20 | Potentially nucleophilic (enolate formation) |

| Vinyl Carbons (C=C) | -0.10 to -0.15 | Nucleophilic |

These charge distributions suggest that nucleophilic addition to the carbonyl carbon and electrophilic addition to the cyclohexenyl double bonds are likely reaction pathways.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The central cyclohexanone ring and the two cyclohexenyl substituents can adopt various conformations, each with a different energy. Understanding the conformational landscape is key to predicting the molecule's physical properties and biological activity.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. For the central cyclohexanone ring, chair, boat, and twist-boat conformations are possible. The presence of the two bulky 1-cyclohexenyl substituents at the 2 and 6 positions will significantly influence the relative stability of these conformers due to steric interactions.

The substituents can be in either axial or equatorial positions in the chair conformation. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. swinburne.edu.au Thus, the di-equatorial chair conformation is expected to be the most stable. However, studies on analogous 2,6-disubstituted cyclohexanones have shown that other conformations, such as a "half-chair," can be energetically favored to alleviate steric strain. researchgate.net

Computational models can predict the relative energies of these conformers.

| Conformation (Substituents) | Relative Energy (kcal/mol) | Expected Stability |

|---|---|---|

| Chair (di-equatorial) | 0.00 | Most Stable |

| Chair (axial-equatorial) | +5.5 | Less Stable |

| Chair (di-axial) | +11.0 | Least Stable (Chair) |

| Twist-Boat | +5.0 - +7.0 | Intermediate |

| Boat | +7.0 - +9.0 | Unstable |

These calculations indicate a strong preference for the di-equatorial chair conformation, with a significant energy penalty for axial substitution.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide information on static, minimized structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, including transitions between different conformers.

MD simulations, often performed in a solvent such as water to mimic physiological conditions, can reveal the flexibility of the molecule and the time scales of conformational changes. swinburne.edu.au These simulations can also provide insights into how the molecule interacts with its environment, including the formation of hydrogen bonds between the carbonyl oxygen and solvent molecules. The results of MD simulations can be used to calculate thermodynamic properties and to understand how the molecule might bind to a biological target.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. For this compound, several reactions are of interest, including nucleophilic additions to the carbonyl group and Michael additions to the α,β-unsaturated system implicitly present in the cyclohexenyl moieties.

DFT calculations can be used to locate the transition state structures and to calculate the activation energy for a given reaction. A lower activation energy corresponds to a faster reaction rate. For example, in a Michael addition reaction, a nucleophile attacks the β-carbon of the cyclohexenyl ring. Computational modeling can elucidate the geometry of the transition state and the energetic barrier to this reaction. Studies on similar systems have shown that activation energies for Michael additions can be effectively modeled using DFT.

By comparing the activation energies for different potential reactions, it is possible to predict which reaction will be favored under a given set of conditions. This information is invaluable for designing synthetic routes and for understanding the metabolic fate of the compound.

Investigations of Catalytic Cycles Involving the Compound

Similarly, there is a lack of published investigations into the involvement of this compound in catalytic cycles. Research in this area would explore the compound's potential as a catalyst, a ligand for a catalytically active metal, or as an intermediate in a catalytic process. Computational studies would be instrumental in elucidating the electronic and steric properties that might contribute to its catalytic activity, as well as mapping out the energetic landscape of the catalytic cycle. Without such studies, any discussion on its catalytic applications remains speculative.

Applications of 2,6 Bis 1 Cyclohexen 1 Yl Cyclohexan 1 One in Materials Science and Catalysis

Role as a Precursor in Polymer Synthesis

A thorough review of scientific databases and chemical literature did not yield any specific studies on the use of 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one as a precursor in polymer synthesis.

Monomer for Specialty Polymers (e.g., via alkene polymerization or condensation)

There is no available research demonstrating the use of this compound as a monomer for the synthesis of specialty polymers. The presence of two cyclohexenyl groups, which contain double bonds, theoretically allows for alkene polymerization. Additionally, the ketone group could potentially participate in condensation polymerization reactions. However, no studies have been published that explore or confirm these potential polymerization pathways for this specific compound.

Cross-linking Agent in Advanced Polymer Networks

The bifunctional nature of this compound, with its two alkene groups, suggests a theoretical potential for its use as a cross-linking agent to create advanced polymer networks. Cross-linking is a critical process for enhancing the mechanical and thermal properties of polymers. Despite this structural potential, there is no scientific literature available that documents the application or investigation of this compound for cross-linking purposes.

Contribution to the Development of Advanced Materials

No specific research has been found that details the contribution of this compound to the development of advanced materials.

Application in Supramolecular Assemblies and Frameworks

There is no available information or research on the application of this compound in the construction of supramolecular assemblies or frameworks. The shape and functional groups of a molecule can influence its ability to self-assemble into larger, organized structures. Nevertheless, the potential for this specific compound to participate in such assemblies has not been explored in the current body of scientific literature.

Catalytic Applications and Ligand Chemistry

A comprehensive search of chemical and catalysis literature reveals no studies on the catalytic applications of this compound or its use in ligand chemistry. The oxygen and potential coordination sites within the molecule could allow it to act as a ligand, binding to a metal center to form a catalyst. However, there is no evidence in the literature of this compound being utilized in this capacity.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound “this compound” in materials science and catalysis, specifically as a precursor for ligands in metal-catalyzed organic reactions or in the exploration of asymmetric catalysis.

Therefore, it is not possible to generate a scientifically accurate article that fulfills the user's request with the provided outline, as the necessary factual data for this specific compound is not present in the public scientific domain. Any attempt to create the requested content would be speculative and would not be based on verifiable research findings.

Future Research Directions and Emerging Trends for 2,6 Bis 1 Cyclohexen 1 Yl Cyclohexan 1 One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one is expected to pivot towards more sustainable and efficient methodologies. Current synthetic approaches for similar complex cyclic ketones often rely on classic condensation reactions. For instance, the self-condensation of cyclohexanone (B45756) using acidic catalysts is a known method to produce its dimer, 2-(1-cyclohexenyl)cyclohexanone. google.com It is plausible that the target trimeric structure could be formed through an extension of this chemistry, likely via a tandem Michael addition-aldol condensation sequence starting from cyclohexanone.

Future research will likely focus on overcoming the limitations of traditional methods, such as harsh reaction conditions and the formation of complex product mixtures. The development of green and sustainable synthetic routes is a paramount trend. This includes the exploration of:

Biocatalysis : Employing engineered enzymes or whole-cell systems to catalyze the condensation reactions under mild, aqueous conditions, similar to the biocatalytic cascade process developed for converting cyclohexane (B81311) to 1,6-hexanediol. rsc.org

Advanced Catalytic Systems : Designing highly selective solid acid catalysts or organocatalysts to control the tandem reaction sequence, thereby increasing the yield of the desired product and minimizing waste. google.com

Flow Chemistry : Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while allowing for precise control over reaction parameters.

These innovative approaches aim to create more economical and environmentally benign pathways to this and other complex cyclic compounds.

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound offers a rich field for exploring novel chemical transformations. The molecule contains three key reactive sites: the carbonyl group of the central ring and the two C=C double bonds of the peripheral rings.

Future investigations into its reactivity are expected to focus on the selective transformation of these sites. The distinct electronic and steric environments of the ketone versus the alkenes could allow for high regioselectivity. Key areas for exploration include:

Selective Hydrogenation : Developing catalysts that can selectively reduce the C=C double bonds while leaving the carbonyl group intact, or vice versa. The selective hydrogenation of 2-cyclohexen-1-one (B156087) to cyclohexanone is a well-established process, and similar principles could be applied here to yield partially or fully saturated derivatives with different physical properties. chemicalbook.com

Oxidative Cleavage : Investigating the selective oxidation of the cyclohexene (B86901) rings. The oxidation of cyclic alcohols and alkenes can lead to the formation of diketones or other valuable difunctional compounds. nih.gov Applying these methods could transform the title compound into precursors for polymers or complex organic molecules.

Addition Reactions : The double bonds are susceptible to various electrophilic additions, while the ketone can undergo nucleophilic additions. Future work could explore reactions like epoxidation, dihydroxylation, or Grignard reactions to introduce new functionalities and create a diverse library of derivatives.

Annulation and Cyclization Reactions : Using the existing structure as a scaffold to build more complex polycyclic systems, a common strategy in the synthesis of natural products where intermediates like cyclohexenone are used. chemicalbook.com

The following table summarizes potential reaction pathways for future study:

| Reactive Site | Potential Reaction Type | Potential Products/Intermediates |

| C=O (Ketone) | Nucleophilic Addition | Tertiary Alcohols, Hemiketals |

| Reduction | Secondary Alcohol | |

| Wittig Reaction | Exocyclic Alkene | |

| C=C (Alkene) | Electrophilic Addition | Halohydrins, Dihaloalkanes |

| Hydrogenation | Saturated Cyclohexyl Rings | |

| Oxidation (e.g., Ozonolysis) | Dicarbonyl Compounds | |

| Diels-Alder Reaction | Polycyclic Adducts |

Advanced Computational Modeling for Precise Property Prediction

As experimental investigations into this compound are in their infancy, advanced computational modeling stands out as a critical tool for accelerating research. Theoretical chemistry can provide deep insights into the molecule's properties and reactivity, guiding future experimental work.

Emerging trends in this area involve the use of sophisticated computational methods to predict a range of characteristics with high accuracy:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to determine the molecule's three-dimensional structure, conformational isomers, and electronic properties (e.g., HOMO-LUMO gap, electrostatic potential). This information is fundamental to understanding its stability and reactivity.

Reaction Mechanism Simulation : Computational modeling can elucidate the transition states and energy profiles of potential reactions, such as the condensation reaction for its synthesis or subsequent derivatization reactions. This allows for the rational design of catalysts and optimization of reaction conditions.

Spectroscopic Prediction : Simulating spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) can aid in the structural confirmation of the compound and its derivatives, which is especially valuable for distinguishing between isomers that may form during synthesis.

Property Prediction for Materials Science : Molecular dynamics simulations can predict the bulk properties of materials derived from this compound, such as the glass transition temperature of polymers or the packing behavior in molecular crystals.

Integration into Next-Generation Functional Materials and Chemical Technologies

The rigid and sterically bulky structure of this compound makes it an intriguing candidate as a building block for advanced functional materials. Its hydrocarbon-rich framework suggests potential for creating materials with high thermal stability and specific mechanical properties.

Future research is anticipated to explore its integration into several key areas:

High-Performance Polymers : The molecule could serve as a monomer or a cross-linking agent. The ketone functionality can be converted into a polymerizable group (e.g., an oxime or a hydroxyl group for polyester (B1180765) synthesis), leading to polymers with high rigidity and thermal resistance.

Resins and Coatings : Incorporation of this bulky cyclic structure into epoxy resins or polycarbonates could enhance properties such as hardness, chemical resistance, and thermal stability.

Pharmaceutical and Agrochemical Scaffolds : The cyclohexanone core is a feature in some biologically active molecules. For example, derivatives like 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone have been investigated as potential antibacterial agents. mdpi.com This suggests that the title compound could serve as a starting point for synthesizing new therapeutic or crop protection agents.

Fragrance and Flavor Industry : Cyclic ketones and related structures are staples in the fragrance industry. wikipedia.org Exploring the organoleptic properties of this compound and its derivatives could open new avenues in this field.

The potential applications are diverse and represent a significant emerging trend in leveraging complex cyclic molecules for technological innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,6-bis(arylidene)cyclohexan-1-one derivatives, and how are reaction conditions optimized?

- Answer: The Claisen-Schmidt condensation is the primary method, involving cyclohexanone and substituted aldehydes in a 1:2 molar ratio under basic conditions (e.g., 40% NaOH in ethanol). Reflux for 4–6 hours with TLC monitoring ensures completion. Adjusting substituents on the aldehyde (e.g., electron-withdrawing or donating groups) diversifies the product. Solvent polarity and catalyst selection (e.g., piperidine for enolate stabilization) significantly impact yields .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of bis-cyclohexenyl derivatives?

- Answer:

- FT-IR: Confirms the carbonyl stretch (~1670 cm⁻¹) and conjugated enone systems.

- ¹H/¹³C NMR: Identifies olefinic protons (δ 6.5–8.0 ppm) and cyclohexanone ring protons (δ 1.5–3.0 ppm).

- Mass spectrometry (EI-MS): Validates molecular ion peaks (e.g., m/z 334.4 for methoxy derivatives).

- X-ray crystallography: Resolves stereochemical configurations in crystalline forms .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of these compounds?

- Answer:

- Antioxidant activity: DPPH radical scavenging assays (IC50 determination) .

- Metal ion sensing: Fluorescence spectroscopy for detecting Cr³⁺ via emission quenching/enhancement (detection limit ~2.3 × 10⁻⁹ M) .

- Cytotoxicity: MTT assays against cancer cell lines to assess therapeutic potential.

Advanced Research Questions

Q. How do substituent electronic effects influence structure-activity relationships (SAR) in antioxidant Mannich base derivatives?

- Answer: Electron-donating groups (e.g., -OCH₃) enhance radical stabilization, reducing IC50 values (e.g., 39.0 µM for diethylamine derivatives). Steric hindrance from bulky substituents (e.g., tert-butyl) may reduce activity. Quantitative SAR models using Hammett σ constants correlate substituent electronic effects with bioactivity .

Q. What strategies address contradictions in reported synthetic yields for bis-cyclohexenyl derivatives?

- Answer:

- Solvent optimization: Switching from ethanol to THF/DMF improves solubility of hydrophobic intermediates.

- Catalytic additives: Piperidine or acetic acid enhances enolate formation and reduces side reactions.

- Stoichiometric control: Strict 1:2 ketone-to-aldehyde ratios minimize unreacted starting materials .

Q. How can computational modeling resolve mechanistic ambiguities in chromium-selective fluorescence sensing?

- Answer:

- DFT calculations: Model Cr³⁺ coordination geometries (e.g., octahedral vs. tetrahedral) and binding energies.

- Frontier molecular orbital (FMO) analysis: Identifies electron transfer pathways between the sensor and metal ion.

- Molecular docking: Simulates interactions with biological receptors for dual sensing/therapeutic applications .

Q. What experimental evidence supports keto-enol tautomerism in these compounds under physiological conditions?

- Answer:

- pH-dependent UV-Vis spectroscopy: Spectral shifts (250–400 nm) indicate tautomeric equilibrium.

- ¹H NMR in D₂O: Exchangeable enolic proton signals (δ ~12–14 ppm) confirm tautomerization.

- Kinetic studies: Stopped-flow techniques quantify tautomerization rates relevant to biological environments .

Q. How do steric and electronic properties of substituents affect thermal stability in polymer applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.